molecular formula C15H14ClSi B12541232 CID 78061173

CID 78061173

Cat. No.: B12541232
M. Wt: 257.81 g/mol
InChI Key: IEDDJJOZSHQLEL-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78061173” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061173 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

CID 78061173 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

CID 78061173 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different medical conditions.

    Industry: this compound is used in industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of CID 78061173 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78061173 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78061173’s mechanism of action?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved biological pathways or contradictory results). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "How does this compound modulate [specific target] in [cell type/organism] under [experimental conditions], and what are the downstream metabolic effects over [timeframe]?" Ensure the question is specific, measurable, and aligns with hypotheses that address mechanistic uncertainties .

Q. What experimental design principles are critical for assessing this compound’s physicochemical properties?

  • Methodological Answer : Employ a factorial design to isolate variables (e.g., temperature, solvent polarity, concentration). Use validated instruments (e.g., HPLC for purity, DSC for thermal stability) and include controls (e.g., reference compounds, solvent blanks). Replicate experiments ≥3 times to account for variability, and predefine criteria for data exclusion to minimize bias .

Q. How to conduct a systematic literature review on this compound’s bioactivity?

  • Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (bioactivity OR pharmacokinetics)"). Prioritize primary sources and assess study quality using tools like GRADE. Organize findings into thematic categories (e.g., in vitro vs. in vivo results) and document contradictions for further analysis .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s bioactivity?

  • Methodological Answer : Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) to quantify discrepancies. Validate conflicting results via independent replication under controlled conditions (e.g., identical cell lines, assay protocols). Apply sensitivity analysis to identify confounding variables (e.g., batch-to-batch compound variability, assay interference) .

Q. What strategies optimize synthetic routes for this compound with high reproducibility?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, solvent ratios). Characterize intermediates via NMR and HRMS at each step. Document detailed protocols in supplementary materials, including troubleshooting steps (e.g., handling moisture-sensitive reagents). Compare yield and purity metrics against established routes to identify improvements .

Q. How to integrate computational methods (e.g., molecular docking) with experimental studies on this compound?

  • Methodological Answer : Combine in silico simulations (e.g., docking with AutoDock Vina, MD simulations) with wet-lab validation. For example, predict binding affinities of this compound to a target protein, then validate via SPR or ITC. Use cheminformatics tools (e.g., PyMOL, RDKit) to visualize interactions and correlate computational predictions with experimental IC50 values .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response data of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply outlier tests (e.g., Grubbs’ test) and report confidence intervals. For high-throughput data, employ false discovery rate (FDR) corrections. Share raw datasets and analysis scripts in repositories like Zenodo for transparency .

Q. How to validate the purity and identity of this compound in novel formulations?

  • Methodological Answer : Use orthogonal techniques: HPLC-DAD for purity, LC-MS for molecular weight confirmation, and 1H/13C NMR for structural elucidation. Compare spectral data with published reference standards. For polymorphic forms, include PXRD and DSC analyses .

Q. Ethical and Reproducibility Standards

Q. How to ensure compliance with ethical guidelines in in vivo studies involving this compound?

  • Methodological Answer : Obtain institutional animal care committee approval. Predefine humane endpoints (e.g., tumor size limits, weight loss thresholds). Report ARRIVE 2.0 guidelines for animal studies, including randomization methods and blinding protocols. Share raw behavioral or histopathological data in FAIR-aligned repositories .

Q. What documentation is critical for replicating studies on this compound?

  • Methodological Answer : Include detailed synthetic protocols (e.g., reaction times, purification steps), instrument calibration records, and batch numbers for reagents. Use Supplementary Information for冗長 data (e.g., NMR spectra, crystallographic files). Adhere to FAIR principles by assigning DOIs to datasets and citing RRIDs for biological materials .

Properties

Molecular Formula

C15H14ClSi

Molecular Weight

257.81 g/mol

InChI

InChI=1S/C15H14ClSi/c16-13-17(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

IEDDJJOZSHQLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C[Si](CCl)C2=CC=CC=C2

Origin of Product

United States

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